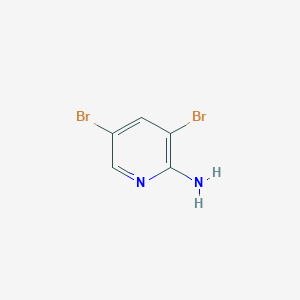

2-Amino-3,5-dibromopyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMJWMSWJSACSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188990 | |

| Record name | 3,5-Dibromo-2-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35486-42-1 | |

| Record name | 2-Amino-3,5-dibromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35486-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035486421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35486-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromo-2-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromopyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its strategic placement of an amine and two bromine atoms on the pyridine ring provides a versatile scaffold for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and detailed experimental protocols for researchers in the field.

Core Properties and Characteristics

This compound is a yellow to brown crystalline powder at room temperature.[1] Its structural features, particularly the electron-withdrawing bromine atoms and the electron-donating amino group, dictate its chemical behavior and reactivity. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35486-42-1 | [1][2] |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1] |

| Appearance | Yellow to brown fine crystalline powder | [1] |

| Melting Point | 104-105 °C | [1] |

| Boiling Point | 253.9 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water | [1] |

| pKa | 1.89 ± 0.49 | [1] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 2-aminopyridine.[1] The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions (C3 and C5). Careful control of the reaction conditions is necessary to favor the formation of the dibrominated product over the monobrominated species. Over-bromination can be a significant side reaction.[1]

Detailed Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Ethanol (90%)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

-

Cool the solution to 10 °C using an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) in acetone dropwise over a period of 30 minutes, maintaining the temperature at 10 °C. The dropwise addition is crucial to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.[1]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 10 °C.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from 90% ethanol to afford this compound as a yellow solid.[1]

Purification Insights: Steam distillation followed by recrystallization from aqueous ethanol or petroleum ether are also effective purification methods.[1] The choice of purification technique will depend on the scale of the reaction and the nature of the impurities.

Key Chemical Reactions and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the amino group can be a site for N-functionalization or can influence the electronic properties of the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the 3- and 5-positions. The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine substrate and can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, as the Pd(0) catalyst is sensitive to air.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3- and 5-positions of the pyridine ring, providing access to a diverse array of substituted aminopyridines.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure that can be adapted for the amination of this compound.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Schlenk tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various biologically active molecules, particularly in the field of medicinal chemistry. Its derivatives have been explored as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The bromine atoms at the 3- and 5-positions of this compound serve as handles to introduce larger, often aromatic, substituents that can interact with the ATP-binding pocket of kinases. For instance, derivatives of this scaffold are investigated as potential inhibitors of Polo-like kinase 1 (PLK1) and Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), both of which are implicated in cancer.[3][4]

-

Agrochemicals: The pyridine ring is a common motif in many herbicides and fungicides. The unique substitution pattern of this compound allows for the synthesis of novel agrochemicals with potentially improved efficacy and selectivity.[2]

-

Materials Science: The ability to introduce different functional groups at the 3- and 5-positions makes this compound a candidate for the synthesis of novel organic materials, such as conducting polymers and materials with interesting photophysical properties.[2]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ = 5.14 (br s, 2H, NH₂), 7.75 (d, J = 2.0 Hz, 1H, H-4), 8.03 (d, J = 2.0 Hz, 1H, H-6) |

| ¹³C NMR (CDCl₃) | δ = 104.6, 107.1, 141.9, 147.6, 154.5 |

| Mass Spec. (EI) | m/z (%) = 254 (51, [M (⁸¹Br, ⁸¹Br)]⁺), 252 (100, [M (⁷⁹Br, ⁸¹Br)]⁺), 250 (59, [M (⁷⁹Br, ⁷⁹Br)]⁺), 173 (22), 171 (22), 92 (65) |

| FTIR | The IR spectrum shows characteristic bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| UV-Vis | A broad absorption band is observed around 255 nm.[5] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[1]

| Safety Information | |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| First Aid | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel and functional molecules. This guide provides a solid foundation of technical information and practical protocols to facilitate its effective use in the laboratory.

References

- Li, X., Dong, X., Shu, X., Yu, Y., Wang, Y., & Zhang, Y. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(4), 1335-1338.

-

Bulgarian Chemical Communications. (2011). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.

-

Wikipedia. (2023). GSK2606414. Retrieved from [Link]

-

Wikipedia. (2023). Volasertib. Retrieved from [Link]

Sources

solubility of 2-Amino-3,5-dibromopyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-3,5-dibromopyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive examination of the solubility of this compound (CAS: 35486-42-1), a vital heterocyclic building block in the synthesis of various pharmaceuticals.[2][3] We will explore the molecular properties governing its solubility, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Profile of this compound

Understanding the molecular structure and inherent properties of this compound is fundamental to predicting its interaction with various solvents. The molecule's architecture features a polar pyridine ring, a primary amine group capable of hydrogen bonding, and two electron-withdrawing bromine atoms that increase its molecular weight and introduce lipophilic character.

The pyridine nitrogen and the amino group can act as hydrogen bond acceptors, while the hydrogens on the amine can act as hydrogen bond donors.[4][5] This duality is a key determinant of its solubility in protic and aprotic polar solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35486-42-1 | [2] |

| Molecular Formula | C₅H₄Br₂N₂ | [2] |

| Molecular Weight | 251.91 g/mol | [2] |

| Appearance | Yellow to brown fine crystalline powder | [2][3] |

| Melting Point | 104-105 °C | [2][6] |

| pKa | 1.89 ± 0.49 (Predicted) | [2] |

| XLogP3 | 1.9 | [6] |

| Water Solubility | Insoluble | [2] |

Guiding Principles of Solubility: A "Like Dissolves Like" Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] It posits that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces. The dissolution process is an energetic trade-off: the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For this compound, the key interactions are:

-

Hydrogen Bonding: The -NH₂ group can donate hydrogen bonds, and the pyridine nitrogen and amine nitrogen can accept them. This is the dominant interaction in polar protic solvents (e.g., alcohols).

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and bromine atoms. This allows for strong interactions with polar aprotic solvents (e.g., DMSO, Acetone).

-

London Dispersion Forces: These weak forces are present in all molecules and are the primary mode of interaction with nonpolar solvents (e.g., Hexane, Toluene).

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Type | Key Interaction(s) | Predicted Solubility | Rationale |

| Methanol/Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | The hydroxyl group of the alcohol can effectively hydrogen bond with the solute's amine and pyridine nitrogen. |

| Isopropanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Moderate to High | Increased steric hindrance and alkyl character compared to methanol may slightly reduce solubility. |

| DMSO/DMF | Polar Aprotic | Dipole-Dipole | High | Strong dipole moment of the solvent effectively solvates the polar regions of the solute. DMSO solubility is confirmed.[9] |

| Acetonitrile | Polar Aprotic | Dipole-Dipole | Moderate | Less polar than DMSO/DMF, leading to slightly lower but still significant solubility. |

| Acetone | Polar Aprotic | Dipole-Dipole | Moderate | Good general-purpose solvent for moderately polar compounds. |

| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole | Moderate to Low | Can engage in dipole interactions but lacks H-bonding capability, limiting its effectiveness. |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Moderate to Low | The ester functionality provides some polarity, but the overall character is less polar than ketones or nitriles. |

| Toluene | Nonpolar | London Dispersion | Low | The large, nonpolar aromatic ring of toluene has poor affinity for the polar functional groups of the solute. |

| Hexane/Heptane | Nonpolar | London Dispersion | Very Low / Insoluble | Aliphatic hydrocarbons cannot effectively overcome the strong solute-solute interactions in the crystal lattice. |

| Petroleum Ether | Nonpolar | London Dispersion | Low (higher when hot) | Used for purification, suggesting the target is more soluble in the hot solvent than related impurities.[8][10] |

Authoritative Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

To move from prediction to precise quantification, a robust and validated experimental method is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[1][11] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility (S) of this compound in a selected organic solvent at 25 °C (or other specified temperature).

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (4-decimal place)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-5-bromopyridinium 3-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

spectroscopic data interpretation for 2-Amino-3,5-dibromopyridine

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Amino-3,5-dibromopyridine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 35486-42-1), a key heterocyclic building block in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep, mechanistic interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers and drug development professionals with the foundational understanding required for confident structure elucidation and quality control. This guide incorporates detailed experimental protocols, data summary tables, and logical workflow diagrams to create a self-validating and authoritative resource.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative whose structural features—a nucleophilic amino group and two electrophilic bromine atoms on an electron-deficient pyridine ring—make it a versatile intermediate for constructing complex molecular architectures.[1] Its application as a precursor in the synthesis of pharmaceuticals necessitates unambiguous structural verification and purity assessment.[1] Spectroscopic analysis is the cornerstone of this verification process. By integrating data from multiple analytical techniques, we can construct a complete and validated profile of the molecule. This guide will dissect the data from four primary spectroscopic methods: ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule. The chemical shift (δ) of a proton is governed by the electron density around it; electron-donating groups (EDGs) like the amino (-NH₂) group increase shielding and shift signals upfield (lower ppm), while electron-withdrawing groups (EWGs) like bromine and the pyridine nitrogen deshield protons, shifting them downfield (higher ppm).[2]

Interpretation of the ¹H NMR Spectrum

The structure of this compound presents three distinct proton environments: the two amine protons (-NH₂) and the two aromatic protons at positions 4 and 6 (H-4 and H-6).

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In a deuterated chloroform (CDCl₃) solvent, this signal is observed around δ 5.14 ppm.[3] Its integration corresponds to two protons.

-

Aromatic Protons (H-4 and H-6): The pyridine ring protons are found in the aromatic region, generally between 7.0 and 9.0 ppm.[2]

-

Spin-Spin Coupling: The H-4 and H-6 protons are four bonds apart (meta-coupling). This results in a small coupling constant (J), reported as 2.0 Hz, which is characteristic of meta-coupling in pyridine rings.[3] The signals for H-4 and H-6 therefore appear as sharp doublets.

Data Summary: ¹H NMR

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ | 5.14 | Broad Singlet | - | 2H |

| H-4 | 7.75 | Doublet | 2.0 | 1H |

| H-6 | 8.03 | Doublet | 2.0 | 1H |

| Data acquired in CDCl₃ solvent.[3] |

Visualization: ¹H NMR Assignments

Caption: Structure of this compound with ¹H NMR assignments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak. Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. As with ¹H NMR, the chemical shifts are influenced by the electronic environment. The presence of electronegative atoms like nitrogen and bromine generally causes a downfield shift for the attached carbon.

Interpretation of the ¹³C NMR Spectrum

The molecule has five unique carbon atoms. Based on established substituent effects for pyridine rings, the signals can be assigned.[4]

-

C2 (bearing -NH₂): The strong electron-donating amino group significantly shields this carbon, but its direct attachment to the ring nitrogen places it downfield. The reported value is δ 154.5 ppm.[3]

-

C3 & C5 (bearing -Br): Carbons directly bonded to bromine experience a shielding effect (the "heavy atom effect") that counteracts the inductive deshielding. These signals appear relatively upfield, at δ 104.6 and 107.1 ppm.[3]

-

C4 & C6: These protonated carbons appear in the typical aromatic region. C6 is deshielded by the adjacent ring nitrogen, placing it further downfield (δ 147.6 ppm) compared to C4 (δ 141.9 ppm).[3]

Definitive assignment, especially of the quaternary carbons (C2, C3, C5), often requires 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons with their directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to see correlations over 2-3 bonds, which reveals the complete carbon framework.[2]

Data Summary: ¹³C NMR

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3/C5 | 104.6 |

| C3/C5 | 107.1 |

| C4 | 141.9 |

| C6 | 147.6 |

| C2 | 154.5 |

| Data acquired in CDCl₃ solvent.[3] |

Visualization: Logical Workflow for NMR Structure Elucidation

Caption: Workflow for structure elucidation using 1D and 2D NMR experiments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by detecting their characteristic molecular vibrations. For this compound, the key signatures arise from the primary amine and the aromatic ring.

Interpretation of the IR Spectrum

-

N-H Stretching: As a primary amine (R-NH₂), the compound exhibits two distinct stretching bands in the 3250-3500 cm⁻¹ region. These correspond to the asymmetric (~3400-3500 cm⁻¹) and symmetric (~3300-3400 cm⁻¹) N-H stretches.[5][6] In the solid state, hydrogen bonding between molecules to form dimers can cause a splitting effect on these bands.[7]

-

N-H Bending: The N-H "scissoring" vibration of the primary amine is expected in the 1580-1650 cm⁻¹ region.[5][6] This band can sometimes overlap with aromatic ring vibrations.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1400-1620 cm⁻¹ range.

-

C-N Stretching: The stretching vibration for an aromatic C-N bond is found in the 1250-1335 cm⁻¹ range.[5]

-

C-Br Stretching: The C-Br stretching vibrations occur at lower frequencies, typically below 1000 cm⁻¹, within the complex "fingerprint region."

Data Summary: Characteristic IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Primary Amine |

| N-H Scissoring Bend | 1580 - 1650 | Primary Amine |

| C=C, C=N Ring Stretch | 1400 - 1620 | Aromatic Pyridine |

| C-N Stretch | 1250 - 1335 | Aromatic Amine |

| C-H Aromatic Bend (out-of-plane) | 690 - 900 | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. Electron Impact (EI) is a common ionization technique that often causes the molecule to fragment, providing structural clues.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₅H₄Br₂N₂.[8] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of two bromine atoms in the molecule leads to a highly characteristic isotopic cluster for the molecular ion. We expect to see peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

-

Isotopic Pattern Analysis: The observed mass spectrum confirms this prediction, showing peaks at m/z 250, 252, and 254.[3]

-

m/z 250: Corresponds to the molecule with two ⁷⁹Br isotopes [M(⁷⁹Br, ⁷⁹Br)]⁺.

-

m/z 252: Corresponds to the molecule with one ⁷⁹Br and one ⁸¹Br isotope [M(⁷⁹Br, ⁸¹Br)]⁺. This is the most abundant peak (base peak) in the cluster.

-

m/z 254: Corresponds to the molecule with two ⁸¹Br isotopes [M(⁸¹Br, ⁸¹Br)]⁺. The observed intensity ratio of 59:100:51 is in excellent agreement with the theoretical 1:2:1 pattern.[3]

-

-

Fragmentation Pattern: EI is a high-energy technique that leads to fragmentation. Key fragment ions observed include:

Data Summary: Key Mass Fragments (EI-MS)

| m/z Value | Relative Intensity (%) | Assignment |

| 250 | 59 | [C₅H₄⁷⁹Br₂N₂]⁺ (M⁺) |

| 252 | 100 | [C₅H₄⁷⁹Br⁸¹BrN₂]⁺ (M+2⁺) |

| 254 | 51 | [C₅H₄⁸¹Br₂N₂]⁺ (M+4⁺) |

| 171/173 | 22 | [C₅H₄BrN₂]⁺ |

| 92 | 65 | [C₅H₄N₂]⁺ |

| Data from Heterocyclic Letters, Vol. 11.[3] |

Visualization: MS Isotope Pattern and Fragmentation

Caption: Bromine isotope pattern and key fragmentation pathway in EI-MS.

Conclusion

The structural elucidation of this compound is robustly achieved through the synergistic application of multiple spectroscopic techniques. ¹H NMR confirms the substitution pattern and proton environments, while ¹³C NMR maps the carbon framework. IR spectroscopy validates the presence of the primary amine and aromatic ring functional groups. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the presence of two bromine atoms through its characteristic isotopic signature and fragmentation pattern. This integrated approach provides a self-validating system, ensuring the identity and integrity of this critical chemical intermediate for researchers in the pharmaceutical and chemical industries.

References

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

- Heterocyclic Letters, Vol. 11, No. 3, 447-452 (2021).

-

PubChem. 2-Amino-3,5-dibromopyrazine. National Center for Biotechnology Information. [Link]

- Bulgarian Chemical Communications. (2012).

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]

- Science. (2022).

- Infrared Spectroscopy. (n.d.). CDN.

- ChemRxiv. (2021).

- Structural analysis of amines. (2011).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

The Journal of Organic Chemistry. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. ACS Publications. [Link]

-

Stenutz. NMR chemical shift prediction of pyridines. [Link]

-

SpectraBase. This compound. [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines.

-

PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.).

-

Journal of the American Chemical Society. (n.d.). Studies on the Chemistry of Halogens and of Polyhalides. XXI. Halogen Complexes of 4,4'-Bipyridine and the Infrared Spectra of Pyridine Complexes. [Link]

-

Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Journal of Organic Chemistry. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. ACS Publications. [Link]

- TSI Journals. (2010).

-

Molecules. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

-

International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ResearchGate. (a) Mass spectrum and (b) fragmentation pattern of complex-I. [Link]

- International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3,5-dibromopyridine from 2-Aminopyridine

Introduction

2-Amino-3,5-dibromopyridine is a pivotal building block in synthetic organic chemistry, serving as a key intermediate in the development of pharmaceuticals and other high-value chemical entities.[1] Its di-halogenated pyridine scaffold allows for diverse downstream functionalization through cross-coupling reactions and other transformations. The synthesis of this compound from the readily available starting material, 2-aminopyridine, is a classic example of electrophilic aromatic substitution on a heterocyclic system.

However, the synthesis is not without its challenges. The strong activating nature of the amino group can lead to a mixture of products, including the mono-brominated species (2-amino-5-bromopyridine) and other isomers.[2] Achieving high yield and selectivity for the desired 2-amino-3,5-dibromo product requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters. This guide provides an in-depth exploration of the synthesis pathway, offering field-proven insights, detailed protocols, and critical safety considerations for researchers and drug development professionals.

Mechanistic Insights: The Dynamics of Electrophilic Bromination

The formation of this compound from 2-aminopyridine is an electrophilic aromatic substitution (EAS) reaction. The key to understanding the regioselectivity of this transformation lies in the electronic properties of the 2-aminopyridine ring.

-

Activating Group: The amino (-NH₂) group at the C-2 position is a powerful activating group. Through resonance, it donates electron density into the pyridine ring, making the ring more nucleophilic and thus more reactive towards electrophiles like the bromonium ion (Br⁺).

-

Directing Effects: The amino group is an ortho, para-director. It preferentially increases the electron density at the positions ortho (C-3) and para (C-5) to itself. This directing effect is the primary reason why bromination occurs at these specific positions. The initial bromination predominantly yields 2-amino-5-bromopyridine. Since the ring remains activated, a second bromination occurs at the remaining activated position, C-3, to yield the final dibrominated product.

Controlling the reaction to prevent the formation of 2-amino-5-bromopyridine as the major product is the central challenge.[3] This is typically achieved by using a sufficient stoichiometry of the brominating agent and carefully managing reaction conditions to drive the reaction to completion.

Strategic Selection of Reagents and Conditions

The choice of brominating agent and solvent system is critical for optimizing the yield and purity of this compound. Two primary methods are prevalent in the literature.

-

Elemental Bromine (Br₂): This is a powerful and cost-effective brominating agent. The reaction is typically carried out in a protic solvent like acetic acid.[4] The acid protonates the pyridine nitrogen, which can modulate the ring's reactivity. However, elemental bromine is highly corrosive and volatile, requiring stringent safety precautions. The reaction can be highly exothermic and may lead to the formation of byproducts if not carefully controlled.[4]

-

N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It serves as a source of electrophilic bromine. Reactions using NBS are often performed in aprotic solvents like acetone or acetonitrile.[2][5] This method can offer better control over the reaction, minimizing the formation of the mono-brominated byproduct and improving the selectivity for the desired this compound.[5]

Comparative Overview of Reaction Conditions

| Parameter | Method A: Elemental Bromine | Method B: N-Bromosuccinimide | Reference |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | [4][5] |

| Solvent | Acetic Acid | Acetone or Acetonitrile | [2][4] |

| Stoichiometry | >2.0 equivalents of Br₂ | >2.0 equivalents of NBS | [4][5] |

| Temperature | 20-50°C (controlled) | Room Temperature or 10°C | [4][5] |

| Key Advantage | Cost-effective | Safer handling, better control | [2][5] |

| Key Disadvantage | Hazardous, potential for byproducts | Higher reagent cost | [4][5] |

Detailed Experimental Protocol (NBS Method)

This protocol is adapted from established procedures emphasizing safety and control by using N-Bromosuccinimide.[2][5] It is designed as a self-validating system for producing high-purity this compound on a laboratory scale.

Reagents and Equipment

-

2-Aminopyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Acetonitrile (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, eluents)

Reaction Setup and Execution

-

Preparation: In a well-ventilated fume hood, charge a three-necked round-bottom flask with 2-aminopyridine (1.0 eq) and acetonitrile. Begin stirring to dissolve the starting material completely.

-

Cooling: Cool the flask to 0-5°C using an ice bath.

-

Reagent Addition: Dissolve NBS (2.1 eq) in a separate portion of acetonitrile. Add this NBS solution dropwise to the cooled 2-aminopyridine solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10°C. The slow addition is crucial to control the exothermic reaction and prevent over-bromination side reactions.[5]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Isolation

-

Quenching: Carefully quench the reaction by adding saturated sodium thiosulfate solution to destroy any unreacted bromine/NBS, followed by saturated sodium bicarbonate solution to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Column Chromatography: For higher purity, the crude product should be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[5] The byproduct this compound is often separated effectively using this technique.[2]

Characterization of this compound

Confirmation of the product's identity and purity is essential. The following data are characteristic of this compound (CAS: 35486-42-1).[6]

-

Appearance: Yellow to brown fine crystalline powder.[1]

-

Molecular Formula: C₅H₄Br₂N₂[1]

-

Molecular Weight: 251.91 g/mol [1]

-

Melting Point: 104-105°C[1]

-

¹H NMR (CDCl₃): δ = 5.14 (br s, 2 H, NH₂), 7.75 (d, J = 2.0 Hz, 1 H, H-4), 8.03 (d, J = 2.0 Hz, 1 H, H-6).[2]

-

¹³C NMR (CDCl₃): δ = 104.6, 107.1, 141.9, 147.6, 154.5.[2]

-

Mass Spectrometry (EI): m/z (%) = 254 ([M (⁸¹Br, ⁸¹Br)]⁺), 252 (100, [M (⁷⁹Br, ⁸¹Br)]⁺), 250 ([M (⁷⁹Br, ⁷⁹Br)]⁺). The characteristic isotopic pattern for two bromine atoms is a definitive indicator.[2]

-

Infrared (IR) Spectroscopy: Structural analysis using IR spectroscopy can confirm the presence of N-H bonds from the amino group and the aromatic C-Br bonds.[7]

Safety and Hazard Management

The synthesis of this compound involves hazardous materials that demand strict adherence to safety protocols.

-

Bromine/NBS: Elemental bromine is extremely corrosive, toxic, and causes severe burns.[8] NBS is a safer alternative but is still an irritant and should be handled with care. All manipulations should be performed in a certified chemical fume hood.

-

Pyridine Derivatives: 2-aminopyridine and its brominated derivatives are toxic.[9] Avoid inhalation of dust and direct contact with skin and eyes.

-

Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[9]

-

Waste Disposal: Halogenated organic waste must be collected in a designated container for proper disposal according to institutional and environmental regulations.

-

Emergency Procedures: Ensure eyewash stations and safety showers are accessible. In case of skin contact, wash the affected area immediately with copious amounts of water.[9] If inhaled, move to fresh air and seek medical attention.[8]

Conclusion

The synthesis of this compound from 2-aminopyridine is a fundamental transformation for accessing a valuable synthetic intermediate. Success hinges on a solid understanding of the electrophilic substitution mechanism and meticulous control over the reaction conditions to favor dibromination. The use of N-Bromosuccinimide offers a more controlled and safer alternative to elemental bromine, aligning with modern laboratory safety standards. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can reliably and safely produce this important chemical building block.

References

-

Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing. Available at: [Link]

- Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.

-

Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

-

European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Available at: [Link]

-

Sonavane, S., et al. (2021). A Convenient and Scalable Process for the Preparation of 2,5-Dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

-

A&A Pharmachem. (2025). Comprehensive Overview of this compound (CAS: 35486-42-1). Available at: [Link]

-

ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

-

Allen, C. F. H., & Thirtle, J. R. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

-

Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Available at: [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. heteroletters.org [heteroletters.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ijssst.info [ijssst.info]

- 6. scbt.com [scbt.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. nj.gov [nj.gov]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

A Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-Amino-3,5-dibromopyridine

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the essential safety protocols for 2-Amino-3,5-dibromopyridine (CAS No: 35486-42-1). As a key building block in the synthesis of novel pharmaceuticals and complex organic molecules, its safe management is paramount in a laboratory setting.[1][2] This guide moves beyond simple checklists to explain the causality behind each recommendation, empowering scientists to build a self-validating culture of safety.

Compound Profile and Hazard Identification

This compound is a halogenated heterocyclic compound widely used as a chemical intermediate.[1][2] Understanding its fundamental properties is the first step in a robust risk assessment. The compound typically presents as a yellow to brown crystalline powder.[1][3][4]

A thorough understanding of its hazards is critical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its risk profile.

Table 1: Physicochemical Properties and GHS Hazard Classification

| Property | Value | Source(s) |

| CAS Number | 35486-42-1 | [3][4] |

| Molecular Formula | C₅H₄Br₂N₂ | [1][4] |

| Molecular Weight | 251.91 g/mol | [1][3][4] |

| Appearance | Yellow to brown crystalline powder | [1][3][4] |

| Melting Point | 103-107 °C | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4][5] |

| GHS Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |

| Precautionary Statements (selected) | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P405 | [4][5][6] |

The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure.[1][4] The fine, crystalline nature of the solid increases the risk of aerosolization, making inhalation a key exposure pathway to manage.

A Risk-Based Approach: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE).

-

Engineering Controls : This is the most critical layer for handling this compound powder. All manipulations that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood.[7][8] This physically isolates the material from the user's breathing zone. The laboratory must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7][8]

-

Administrative Controls : Standard Operating Procedures (SOPs) for handling this specific chemical must be established and all personnel must be trained on them. Areas where the chemical is stored or used should be clearly marked with appropriate hazard warnings.

-

Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be used in conjunction with the controls above, never as the sole protective measure.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Rationale and Best Practices |

| Hand | Nitrile gloves | Nitrile provides good general chemical resistance.[9] Always check the specific solvent's compatibility. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10] |

| Eye/Face | Chemical safety goggles | Protects against dust particles. If there is a risk of splashing (e.g., when handling solutions), a face shield should be worn in addition to goggles.[11] |

| Body | Laboratory coat with tight-fitting cuffs | Prevents skin contact on arms and body.[9][11] Gowns should be removed before leaving the laboratory area to prevent cross-contamination.[10] |

| Respiratory | NIOSH/MSHA-approved respirator (if required) | While a fume hood is the primary control, respiratory protection (e.g., an N95 dust mask) may be required if engineering controls are not available or fail.[7][12] |

Standard Operating Procedures for Handling

Adherence to detailed protocols is essential for ensuring reproducible science and operator safety.

Protocol 1: Weighing and Transferring Solid this compound

-

Preparation : Don all required PPE as specified in Table 2.

-

Verify Engineering Controls : Ensure the chemical fume hood is on, functioning correctly, and has a valid certification sticker.

-

Containment : Perform all work at least 6 inches inside the fume hood sash. Use a disposable weigh boat or glassine paper on a tared analytical balance inside the hood.

-

Transfer : Use a spatula to carefully transfer the desired amount of powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

-

Closure : Immediately and securely close the main container after dispensing.[5][7]

-

Clean-up : Gently wipe the spatula and any minor dust from the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.

-

Doffing PPE : Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[13]

Protocol 2: Preparing a Solution

-

Preparation : Follow steps 1-3 from Protocol 1.

-

Solvent Addition : Place the receiving flask containing the weighed solid into a secondary container (e.g., a beaker). Slowly add the solvent to the solid, directing the stream to the side of the flask to minimize aerosol generation.

-

Dissolution : Cap the flask and mix using a magnetic stirrer or gentle swirling. If heating is required, use a controlled heating mantle and ensure the setup is secure.

-

Transfer and Storage : Once dissolved, the solution can be transferred via pipette. Ensure the final solution container is clearly and correctly labeled.

-

Clean-up : Rinse all non-disposable glassware with an appropriate solvent and wash thoroughly. Dispose of all contaminated disposable items as hazardous waste.

-

Final Steps : Remove PPE and wash hands thoroughly.[13]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] While rinsing, remove all contaminated clothing and jewelry.[7][14] Seek medical attention if irritation develops or persists.[5][7]

-

Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[7][14] Remove contact lenses if present and easy to do so, but do not delay flushing.[8][14] Seek immediate medical attention from an ophthalmologist.[5][14]

-

Inhalation : Move the affected person to fresh air at once.[7][8] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[5][7]

-

Ingestion : Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

-

Spills : For small powder spills, avoid generating dust.[7][13] Carefully sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste disposal.[7][13] The area should then be decontaminated. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[13]

-

Fire : Use a dry chemical, CO₂, water spray, or alcohol-resistant foam extinguisher.[5][7] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][15] Thermal decomposition can produce highly toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide.[1][15]

Chemical Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions : Store in a cool, dry, and well-ventilated area.[4][7][13] The container must be kept tightly closed to prevent moisture absorption and contamination.[4][5][7]

-

Incompatibilities : Store away from strong oxidizing agents.[1][16] Avoid storage near heat sources or open flames.

-

Labeling : Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

References

-

PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromopyridine. Retrieved from [Link]

-

University of Washington. (2015). Laboratory Personal Protective Equipment (PPE) Hazard Assessment. Environmental Health & Safety. Retrieved from [Link]

-

NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

-

University of Washington CERID. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Princeton University EHS. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biomall.in [biomall.in]

- 4. echemi.com [echemi.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. aksci.com [aksci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]

- 10. pppmag.com [pppmag.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. 2-アミノ-3,5-ジブロモピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

Chemical Identification and Core Physicochemical Properties

An In-Depth Technical Guide to the Material Safety of 2-Amino-3,5-dibromopyridine

For professionals in research and drug development, a thorough understanding of a chemical's safety profile is not merely a regulatory formality; it is the bedrock of responsible innovation and laboratory safety. This guide provides a comprehensive examination of the Material Safety Data Sheet (MSDS) for this compound (CAS No: 35486-42-1), a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Moving beyond a simple recitation of data, this document synthesizes the available information with practical, field-proven insights to ensure that researchers can handle this compound with the highest degree of safety and efficacy.

This compound, also known as 3,5-dibromo-2-pyridylamine, is a substituted pyridine derivative.[2] Its utility as a building block in organic synthesis stems from the reactivity conferred by the amino group and the two bromine atoms on the pyridine ring.[1] These features allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules, including novel therapeutic agents.[1][2]

The physical and chemical properties of a compound are fundamental to understanding its behavior under laboratory conditions, influencing everything from storage to reaction setup.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 35486-42-1 | [1][2] |

| Molecular Formula | C₅H₄Br₂N₂ | [1][2] |

| Molecular Weight | 251.91 g/mol | [1][2] |

| Appearance | Yellow to brown fine crystalline powder | [1][2][3] |

| Melting Point | 104-106 °C | [2][3] |

| Boiling Point | 253.9 °C at 760 mmHg | [2] |

| Flash Point | 107.3 °C | [2][4] |

| Solubility | Insoluble in water. | [2] |

| Stability | Stable under normal storage conditions. |[2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[5][6] The primary hazards are related to its irritant properties. Understanding these classifications is the first step in implementing appropriate safety controls.

GHS Classification Summary:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4][6][7]

These classifications necessitate specific precautionary measures, as outlined by the "P-statements" associated with these hazards.[6] The causality is clear: the chemical nature of the compound allows it to interact with and cause damage to epithelial tissues upon contact.

Caption: GHS Hazard Summary for this compound.

Toxicological Profile and Health Effects

The toxicological data informs our understanding of how this substance interacts with biological systems. Exposure can lead to both acute (short-term) and potentially chronic (long-term) health effects.

-

Acute Effects:

-

Skin Contact: Causes skin irritation, characterized by redness and inflammation.[5][7] Pre-existing conditions like dermatitis may be exacerbated.[5] It is crucial to prevent entry into the bloodstream through cuts or abrasions, which could lead to systemic effects.[5]

-

Eye Contact: Causes serious eye irritation and potential damage.[5][6] Symptoms include redness and profuse watering.[7]

-

Inhalation: As a dust or powder, it can cause respiratory tract irritation.[5][6] This may lead to coughing, wheezing, or a feeling of tightness in the chest.[7] Individuals with impaired respiratory function are at higher risk.[5]

-

Ingestion: Considered harmful if swallowed.[5] Ingestion may cause gastrointestinal irritation with symptoms like soreness of the mouth and throat.[7] Animal experiments suggest ingestion of less than 150 grams could be fatal or cause serious health damage.[5]

-

-

Chronic Effects & Sensitization:

-

Skin Sensitization: There is a potential for this material to cause an allergic skin reaction (sensitization) in some individuals after repeated contact.[5]

-

Long-Term Exposure: While comprehensive data is limited, long-term exposure to respiratory irritants can lead to airway diseases.[5] There is also some evidence from animal studies of developmental toxicity.[5] Chronic intoxication with ionic bromides, though more historically associated with medical use, can lead to a range of neurological symptoms.[5]

-

Safe Handling and Storage Protocols

A self-validating safety system relies on protocols that inherently minimize risk. For this compound, this means a multi-layered approach focusing on containment and personal protection.

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area.[2][5] A chemical fume hood is the standard and required engineering control to prevent inhalation of dust.[7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[7]

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.[7] An eyewash station must be readily accessible.[7]

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If dust formation is unavoidable and ventilation is inadequate, a respiratory protective device with a particle filter (e.g., N95) is necessary.[7]

-

-

Hygiene Practices:

Storage Requirements: The objective of proper storage is to maintain the chemical's integrity while preventing hazardous reactions.

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][5][7] A recommended storage temperature is 2-8 °C.[1][7]

-

Protect containers from physical damage and check regularly for leaks.[5]

-

Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates), as ignition may result.[2][5]

-

Do not store near foodstuff containers.[5]

Emergency Procedures and First Aid

In the event of an exposure, a rapid and correct response is critical. All personnel should be familiar with these procedures before beginning work with the compound.

Caption: Emergency First Aid Decision Workflow.

Detailed First-Aid Measures:

-

If on Skin: Immediately remove all contaminated clothing and footwear.[7] Wash the affected area immediately with plenty of soap and water.[7] Seek medical attention if irritation develops or persists.[5]

-

If in Eyes: Immediately flush the eyes with running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[7] Remove contact lenses if it can be done safely.[9] Immediate consultation with an ophthalmologist is necessary.[6]

-

If Inhaled: Move the person to fresh air.[7] Keep the patient warm and rested.[5] If breathing is irregular or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[7]

-

If Swallowed: Wash out the mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Do NOT induce vomiting.[6] Seek urgent medical attention.[5]

Fire and Explosion Hazard Data

While it is a combustible solid, it propagates flame with difficulty.[5] The primary fire-related hazard comes from the potential for dust explosions and the generation of toxic fumes upon combustion.

Table 2: Fire-Fighting Measures Summary

| Aspect | Guideline | Source(s) |

|---|---|---|

| Extinguishing Media | Foam, dry chemical powder, carbon dioxide (CO₂). Water spray can be used for cooling and for large fires. | [5][7] |

| Fire Incompatibility | Avoid contamination with oxidizing agents. | [5] |

| Hazards from Combustion | Emits toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). | [7] |

| Explosion Hazard | Dust clouds may form an explosive mixture with air. Avoid generating dust in confined spaces near ignition sources. | [5] |

| Fire-Fighter PPE | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |[7] |

Accidental Release Measures

A swift, safe, and systematic approach is required to manage spills. The procedure differs for minor versus major spills.

Step-by-Step Spill Cleanup Protocol:

-

Immediate Actions:

-

Alert personnel in the area and remove all ignition sources.[5]

-

Ensure the area is well-ventilated.

-

-

Containment & PPE:

-

Cleanup Procedure (Dry Spill):

-

Decontamination:

-

For Major Spills:

Stability and Reactivity

-

Reactivity: Generally stable.

-

Chemical Stability: Stable under recommended storage and handling conditions.[2]

-

Conditions to Avoid: Heat, formation of dust, and exposure to ignition sources.[5]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it can release toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[2][7]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5]

-

Dispose of the substance and its container at an approved waste disposal plant.[10]

-

Do not discharge into sewers or waterways.[5]

-

Contaminated packaging should be treated as the product itself and disposed of accordingly. Puncturing containers to prevent re-use is a recommended practice before landfill disposal.[5]

References

-

2-Amino-5-bromopyridine - Safety Data Sheet. Santa Cruz Biotechnology.

-

100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. PanReac AppliChem.

-

Comprehensive Overview of this compound (CAS: 35486-42-1). BOC Sciences.

-

2,3-Diamino-5-bromopyridine 97 38875-53-5 - Safety Information. Sigma-Aldrich.

-

This compound. Chem-Impex International.

-

2-Amino-3,5-dibromopyrazine 97 24241-18-7 - Safety Information. Sigma-Aldrich.

-

SAFETY DATA SHEET - 4-AMINO-2,6-DIBROMOPYRIDINE. Shanghai Canbi Pharma Ltd.

-

SAFETY DATA SHEET - 4-aminopyridine. Sigma-Aldrich.

-

SAFETY DATA SHEET - 2-Amino-5-bromopyrimidine. Fisher Scientific.

-

This compound | 35486-42-1. Tokyo Chemical Industry (India) Pvt. Ltd.

-

This compound, 97% 100 g. Thermo Scientific Chemicals.

-

2-Amino-5-bromopyridine-d3 physical and chemical properties. Benchchem.

-

SAFETY DATA SHEET - 2,3-Diamino-5-bromopyridine. Fisher Scientific.

-

SAFETY DATA SHEET - 2-aminopyridine. Sigma-Aldrich.

-

Safety Data Sheet - 2-Amino-5-chloropyridine. Jubilant Ingrevia.

-

2-Amino-3-bromopyridine. PubChem.

-

3,5-Dibromopyridine - Safety Data Sheet. Jubilant Ingrevia.

-

2-Bromo-3-amino-5-chloropyridine - Safety Data Sheet. AK Scientific, Inc.

-

2,5-Dibromopyridine Safety Data Sheet. Jubilant Ingrevia.

-

MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Alkali Metals Ltd.

-

This compound Industrial Grade. ECHEMI.

-

2,5-Dibromopyridin-3-amine. PubChem.

-

2-Amino-5-bromo-3-hydroxypyridine. PubChem.

-

Aminopyridines. National Cancer Institute, NIH.

-

2-Amino-3,5-dibromopyrazine. PubChem.

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No.3, 447-452.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. canbipharm.com [canbipharm.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Alfuzosin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the key chemical intermediates that form the backbone of Alfuzosin synthesis. As a selective α1-adrenergic receptor antagonist, Alfuzosin is a critical therapeutic agent for benign prostatic hyperplasia (BPH)[1][2]. The efficiency and purity of its synthesis are paramount, hinging on the strategic preparation and handling of its core molecular building blocks. This document eschews a rigid template, instead opting for a narrative that delves into the causality behind the synthetic strategies and experimental choices, reflecting field-proven insights.

The Convergent Synthesis of Alfuzosin: A Tale of Two Intermediates

The industrial synthesis of Alfuzosin is a prime example of a convergent strategy. This approach involves the independent synthesis of two complex molecular fragments, which are then coupled in the final stages. This method is often preferred for its efficiency and ability to maximize yields by allowing for the optimization of separate reaction pathways.

The two pivotal intermediates in the synthesis of Alfuzosin are:

-

The Quinazoline Core: 4-amino-2-chloro-6,7-dimethoxyquinazoline

-

The Furan-containing Side Chain: Assembled through various strategies, with key intermediates including N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine and N-(3-(methylamino)propyl)tetrahydro-2-furancarboxamide.

This guide will dissect the synthesis of these crucial components, providing detailed protocols and a rationale for the methodologies employed.

Part 1: The Quinazoline Core - 4-amino-2-chloro-6,7-dimethoxyquinazoline

The synthesis of this heterocyclic core is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The general pathway commences from readily available starting materials and culminates in the formation of the substituted quinazoline ring.

Diagram: Synthesis of the Quinazoline Core

Caption: Synthetic pathway to the quinazoline core of Alfuzosin.

Step 1: Formation of 6,7-Dimethoxyquinazoline-2,4-dione

The synthesis typically begins with 2-amino-4,5-dimethoxybenzamide, which undergoes cyclization to form the quinazoline-2,4-dione ring system. This reaction is often achieved by heating with urea, which serves as a source of the C2 and N3 atoms of the quinazoline ring[1].

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazoline-2,4-dione

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4,5-dimethoxybenzamide and urea is heated.

-

The reaction temperature is maintained to facilitate the cyclization, typically in a high-boiling solvent or neat.

-

Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.

-

The crude 6,7-dimethoxyquinazoline-2,4-dione can be purified by recrystallization to achieve the desired purity[1].

Causality: The use of urea is a cost-effective and efficient method for the construction of the pyrimidinedione portion of the quinazoline ring. The high temperature provides the necessary activation energy for the condensation and cyclization reactions.

Step 2: Chlorination to 2,4-Dichloro-6,7-dimethoxyquinazoline

The subsequent step involves the conversion of the hydroxyl groups of the dione to chlorides, a crucial activation for the subsequent selective amination. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[3][4].

Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

-

A mixture of 6,7-dimethoxyquinazoline-2,4-dione and phosphorus oxychloride is heated to reflux[3][4].

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction[3][4].

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is then carefully quenched with ice-water, causing the product to precipitate.

-

The solid 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration and washed with water to remove any remaining acid[3][4].